11-(3-methoxyphenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3-methoxyphenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their effects on the central nervous system, often used as anxiolytics, sedatives, and anticonvulsants. This particular compound has been studied for its potential antioxidant and anxiolytic properties .
Preparation Methods
The synthesis of 11-(3-methoxyphenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 150-180°C and a reaction time of 10-20 minutes. The yield of the product is generally high, and the process is considered efficient and environmentally friendly .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Investigated for its binding abilities to the benzodiazepine binding site on GABA A receptors.
Medicine: Potential use as an anxiolytic and antioxidant agent.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the GABA A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The molecular targets include the benzodiazepine binding site on the GABA A receptor, and the pathways involved are related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives such as diazepam, lorazepam, and alprazolam. Compared to these, 11-(3-methoxyphenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has shown unique antioxidant properties and a potentially different binding affinity to the GABA A receptors. This makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C33H28N2O3 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
5-benzoyl-6-(3-methoxyphenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H28N2O3/c1-38-26-16-10-15-24(19-26)32-31-28(20-25(21-30(31)36)22-11-4-2-5-12-22)34-27-17-8-9-18-29(27)35(32)33(37)23-13-6-3-7-14-23/h2-19,25,32,34H,20-21H2,1H3 |
InChI Key |
XBGAEYDVQOIAHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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